8-{3'-chloro-[1,1'-biphenyl]-4-carbonyl}-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane
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Overview
Description
8-{3’-chloro-[1,1’-biphenyl]-4-carbonyl}-3-(1H-pyrazol-1-yl)-8-azabicyclo[321]octane is a complex organic compound that features a unique structure combining a biphenyl group, a pyrazole ring, and an azabicyclo octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{3’-chloro-[1,1’-biphenyl]-4-carbonyl}-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting with the preparation of the biphenyl and pyrazole intermediates. The biphenyl intermediate can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst . The pyrazole ring can be formed through the cyclization of hydrazine with an α,β-unsaturated carbonyl compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Suzuki-Miyaura coupling and the pyrazole cyclization steps, as well as the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
8-{3’-chloro-[1,1’-biphenyl]-4-carbonyl}-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group on the biphenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
8-{3’-chloro-[1,1’-biphenyl]-4-carbonyl}-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-{3’-chloro-[1,1’-biphenyl]-4-carbonyl}-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
- 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole
- 1-substituted-2-(5-substituted-1-phenyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole
Uniqueness
8-{3’-chloro-[1,1’-biphenyl]-4-carbonyl}-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is unique due to its combination of a biphenyl group, a pyrazole ring, and an azabicyclo octane framework. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[4-(3-chlorophenyl)phenyl]-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O/c24-19-4-1-3-18(13-19)16-5-7-17(8-6-16)23(28)27-20-9-10-21(27)15-22(14-20)26-12-2-11-25-26/h1-8,11-13,20-22H,9-10,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFSHNNZHZTBFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)Cl)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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